molecular formula C16H22N4S2 B1210132 3-(1H-Imidazol-4-yl)propyl (2-(benzylthio)ethyl)carbamimidothioate CAS No. 102203-15-6

3-(1H-Imidazol-4-yl)propyl (2-(benzylthio)ethyl)carbamimidothioate

Cat. No.: B1210132
CAS No.: 102203-15-6
M. Wt: 334.5 g/mol
InChI Key: OLMZOTFZIULJIL-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-4-yl)propyl (2-(benzylthio)ethyl)carbamimidothioate is a complex organic compound with a unique structure that includes both imidazole and thioether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-4-yl)propyl (2-(benzylthio)ethyl)carbamimidothioate typically involves multiple steps. One common method includes the reaction of 3-(1H-imidazol-4-yl)propylamine with (2-((phenylmethyl)thio)ethyl)isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-4-yl)propyl (2-(benzylthio)ethyl)carbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the imidazole ring or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the thioether group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions (room temperature).

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-(1H-Imidazol-4-yl)propyl (2-(benzylthio)ethyl)carbamimidothioate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or modulator.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-4-yl)propyl (2-(benzylthio)ethyl)carbamimidothioate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The thioether group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-Imidazol-4-yl)propyl (2-(benzylthio)ethyl)carbamimidothioate: .

    Carbamimidothioic acid, [2-(4-iodophenyl)ethyl]-, 3-(1H-imidazol-4-yl)propyl ester: .

    Carbamimidothioic acid, [2-(4-methylphenyl)ethyl]-, 3-(1H-imidazol-4-yl)propyl ester: .

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(1H-imidazol-5-yl)propyl N'-(2-benzylsulfanylethyl)carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4S2/c17-16(22-9-4-7-15-11-18-13-20-15)19-8-10-21-12-14-5-2-1-3-6-14/h1-3,5-6,11,13H,4,7-10,12H2,(H2,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMZOTFZIULJIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCN=C(N)SCCCC2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20144738
Record name Vuf 8414
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20144738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102203-15-6
Record name Vuf 8414
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102203156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vuf 8414
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20144738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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